molecular formula C21H19NO3S B2668138 N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670272-70-5

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2668138
CAS RN: 670272-70-5
M. Wt: 365.45
InChI Key: GWMWMWFRQSOMEW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, also known as AMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. AMS has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing novel sulfonamide derivatives to explore their biological activities. For instance, Fahim and Shalaby (2019) investigated the synthesis of novel benzenesulfonamide derivatives, finding that some compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This study demonstrates the potential of sulfonamide derivatives as antitumor agents (Fahim & Shalaby, 2019).

Anticancer and Radiosensitizing Evaluation

Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and evaluated their in vitro anticancer activity, along with their ability to enhance the cell-killing effect of γ-radiation. Some compounds showed higher activity than doxorubicin, suggesting their potential as anticancer and radiosensitizing agents (Ghorab et al., 2015).

Enzyme Inhibition Studies

Sulfonamide derivatives have also been investigated for their inhibitory effects on various enzymes. Ozmen Ozgun et al. (2019) studied the inhibition potency of pyrazoline benzensulfonamides against human carbonic anhydrase isoenzymes and acetylcholinesterase (AChE) enzyme, indicating their potential as inhibitors for treating conditions associated with these enzymes (Ozmen Ozgun et al., 2019).

Application in Drug Metabolism

The role of biocatalysis in drug metabolism has been explored using sulfonamide compounds. Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the utility of microbial-based systems in drug development and metabolite production (Zmijewski et al., 2006).

properties

IUPAC Name

N-(3-acetylphenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-15-6-8-17(9-7-15)18-10-12-21(13-11-18)26(24,25)22-20-5-3-4-19(14-20)16(2)23/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMWMWFRQSOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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